molecular formula C20H17N3O5S B3407001 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 476462-19-8

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B3407001
CAS No.: 476462-19-8
M. Wt: 411.4 g/mol
InChI Key: BSTIJAPOIYFRBL-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. This compound features a benzodioxole ring, a thiadiazole ring, and a dimethoxyphenyl group, making it a molecule of interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates can be coupled through a series of reactions, including amide bond formation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions may target the enamide double bond, converting it to a single bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: Unique due to its specific combination of benzodioxole, thiadiazole, and dimethoxyphenyl groups.

    Other Enamides: Compounds with similar structures but different substituents on the aromatic rings or different heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-25-13-5-7-15(26-2)14(10-13)19-22-23-20(29-19)21-18(24)8-4-12-3-6-16-17(9-12)28-11-27-16/h3-10H,11H2,1-2H3,(H,21,23,24)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTIJAPOIYFRBL-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.